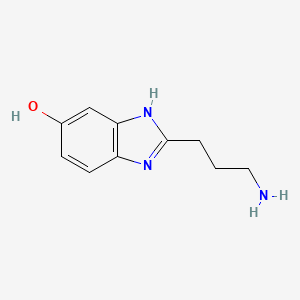

2-(3-氨基丙基)-1H-苯并咪唑-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of an amino-propyl group and a hydroxyl group in the structure of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol enhances its potential for various chemical reactions and biological interactions.

科学研究应用

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

作用机制

Target of Action

Similar compounds such as aminosilanes are known to interact with various surfaces, including metal oxides like silica and titania . They are often used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .

Mode of Action

Aminosilanes like (3-aminopropyl)triethoxysilane (aptes) are known to attach an amino group to the functional silane for bio-conjugation . This suggests that 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol might interact with its targets in a similar manner, potentially leading to changes in the target’s properties or functions.

Biochemical Pathways

It’s worth noting that polyamine oxidases, which catalyze the conversion of spermidine and spermine to other compounds, are involved in various cellular processes . This suggests that 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol might influence similar pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds such as amifostine have been studied, and it’s known that amifostine is rapidly cleared from the plasma with a distribution half-life of less than 1 minute and an elimination half-life of approximately 8 minutes .

Result of Action

Aminosilanes like aptes have been used to improve the adhesion of graphene sheets and sio2 to metal electrodes, which can be used as electroresponsive tools in biosensing applications . This suggests that 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol might have similar effects.

Action Environment

It’s known that aminosilanes like aptes can be used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms), suggesting that the action of 2-(3-amino-propyl)-1h-benzoimidazol-5-ol might also be influenced by the properties of the surrounding environment .

生化分析

Biochemical Properties

Based on its structure, it can be hypothesized that it might interact with enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is plausible that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The changes in the effects of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not yet available .

Dosage Effects in Animal Models

The effects of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the amino-propyl group. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated under reflux for several hours to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino-propyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of benzimidazole-5-one derivatives.

Reduction: Formation of 2-(3-Amino-propyl)-1H-benzoimidazol-5-amine.

Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

相似化合物的比较

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol can be compared with other benzimidazole derivatives, such as:

- 2-(2-Aminoethyl)-1H-benzoimidazol-5-ol

- 2-(4-Aminobutyl)-1H-benzoimidazol-5-ol

- 2-(3-Aminopropyl)-1H-benzoimidazol-6-ol

These compounds share similar structural features but differ in the length and position of the aminoalkyl side chain. The unique combination of the amino-propyl group and the hydroxyl group in 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

2-(3-Amino-propyl)-1H-benzoimidazol-5-ol is a benzimidazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This compound's structure suggests possible interactions with various biomolecules, which may lead to significant therapeutic applications.

The compound can be synthesized through various organic methodologies, often involving the modification of existing benzimidazole frameworks. Its chemical structure allows it to act as a building block for more complex molecules, which can enhance its biological efficacy.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol, exhibit notable antimicrobial properties. These compounds have been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that modifications in the side chains of benzimidazole derivatives can significantly enhance their antibacterial potency against strains such as E. coli and S. aureus .

Antiviral Properties

The compound's antiviral potential is also under investigation, with preliminary studies suggesting that it may interfere with viral replication mechanisms. Benzimidazole derivatives have been linked to the inhibition of viral entry and replication in host cells, making them candidates for further exploration in antiviral drug development .

Anticancer Activity

The most promising aspect of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol lies in its anticancer properties. Various studies have evaluated its antiproliferative effects on different cancer cell lines:

- In Vitro Studies : The compound has been tested against several human cancer cell lines, including pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), and lung carcinoma (NCI-H460). The results indicate significant antiproliferative activity, with IC50 values ranging from 2.1 µM to 28.5 µM depending on the specific cell line .

| Cell Line | IC50 (µM) |

|---|---|

| Capan-1 | 5.0 |

| HCT-116 | 10.0 |

| NCI-H460 | 15.0 |

| Z-138 | 2.1 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 protein expression .

The biological activity of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- DNA Interaction : Studies have indicated that benzimidazole derivatives can intercalate with DNA, disrupting replication and transcription processes .

- Cell Signaling Pathways : It may influence various signaling pathways that regulate cell survival and apoptosis.

Case Studies

Recent investigations into similar benzimidazole derivatives have provided insights into their biological activities:

- Pentacyclic Benzimidazole Derivatives : A study synthesized new derivatives featuring amino side chains and assessed their antiproliferative activity across multiple cancer cell lines. Results showed enhanced efficacy correlated with structural modifications .

- Benzimidazole and Antitumor Activity : Another study highlighted the antitumor potential of newly synthesized compounds against lung cancer cell lines using both 2D and 3D culture models, demonstrating significant differences in efficacy based on the assay type .

属性

IUPAC Name |

2-(3-aminopropyl)-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-5-1-2-10-12-8-4-3-7(14)6-9(8)13-10/h3-4,6,14H,1-2,5,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDIETLTSIOGHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。